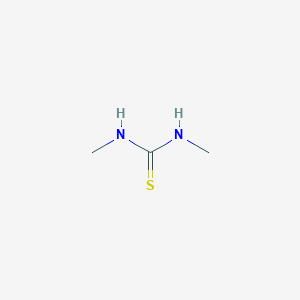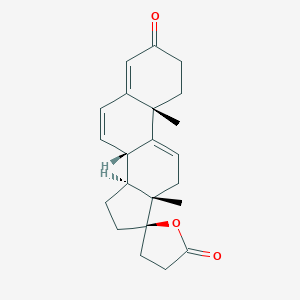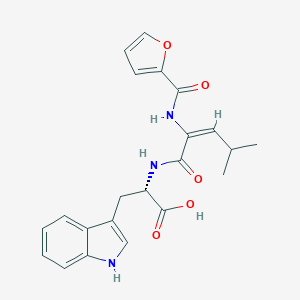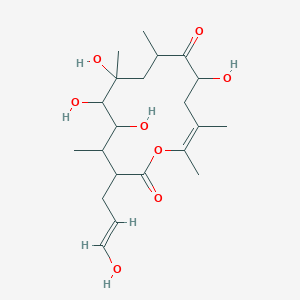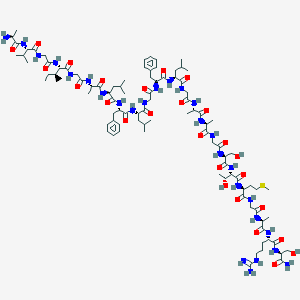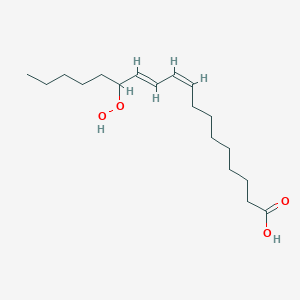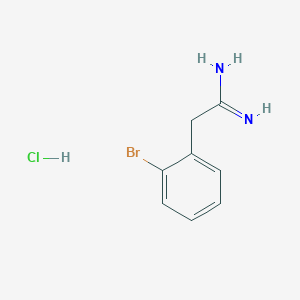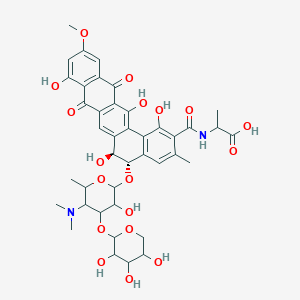
N,N-Dimethylpradimicin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylpradimicin C (DMPC) is a natural product that is isolated from Streptomyces pradimicinus. It belongs to the pradimicin family of antibiotics and has been found to exhibit a broad spectrum of antibacterial and antifungal activity. DMPC is a potent inhibitor of RNA polymerase, making it a promising candidate for the development of new antibiotics.
Wirkmechanismus
N,N-Dimethylpradimicin C inhibits RNA polymerase, the enzyme responsible for transcription in bacteria and fungi. It binds to the β-subunit of RNA polymerase and prevents the formation of the transcription initiation complex. This results in the inhibition of gene expression and ultimately leads to bacterial or fungal cell death.
Biochemische Und Physiologische Effekte
N,N-Dimethylpradimicin C has been shown to have minimal toxicity to mammalian cells, making it a promising candidate for the development of new antibiotics. It has also been found to have anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N,N-Dimethylpradimicin C is its broad spectrum of activity against bacterial and fungal pathogens. However, its low yield and limited solubility in water can make it challenging to work with in lab experiments. Additionally, N,N-Dimethylpradimicin C has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on N,N-Dimethylpradimicin C. One area of interest is the development of new antibiotics based on the structure of N,N-Dimethylpradimicin C. Another potential application is the use of N,N-Dimethylpradimicin C as a tool to study RNA polymerase and its role in gene expression. Finally, there is potential for the development of N,N-Dimethylpradimicin C as an anticancer agent, although further research is needed to determine its effectiveness in vivo.
Conclusion
In conclusion, N,N-Dimethylpradimicin C is a natural product with promising antibacterial, antifungal, and anticancer properties. Its mechanism of action as an RNA polymerase inhibitor makes it a promising candidate for the development of new antibiotics. Despite its limitations, N,N-Dimethylpradimicin C has the potential to be a valuable tool in scientific research and the development of new therapeutics.
Synthesemethoden
The synthesis of N,N-Dimethylpradimicin C involves the isolation of the compound from Streptomyces pradimicinus. This can be achieved through a series of extraction and purification steps. The yield of N,N-Dimethylpradimicin C is typically low, making it challenging to obtain large quantities of the compound. However, recent advancements in synthetic biology have enabled the production of N,N-Dimethylpradimicin C through genetic engineering of microorganisms.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylpradimicin C has been extensively studied for its antibacterial and antifungal properties. It has been found to be effective against a wide range of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. N,N-Dimethylpradimicin C has also been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
127985-24-4 |
|---|---|
Produktname |
N,N-Dimethylpradimicin C |
Molekularformel |
C41H46N2O18 |
Molekulargewicht |
854.8 g/mol |
IUPAC-Name |
2-[[(5S,6S)-5-[5-(dimethylamino)-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C41H46N2O18/c1-12-7-19-25(32(50)22(12)38(54)42-13(2)39(55)56)24-17(10-18-26(33(24)51)29(47)16-8-15(57-6)9-20(44)23(16)28(18)46)30(48)36(19)60-41-35(53)37(27(43(4)5)14(3)59-41)61-40-34(52)31(49)21(45)11-58-40/h7-10,13-14,21,27,30-31,34-37,40-41,44-45,48-53H,11H2,1-6H3,(H,42,54)(H,55,56)/t13?,14?,21?,27?,30-,31?,34?,35?,36-,37?,40?,41?/m0/s1 |
InChI-Schlüssel |
VMZLKUVXZLGMLL-IIOFOUJLSA-N |
Isomerische SMILES |
CC1C(C(C(C(O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C |
Synonyme |
N,N-dimethylpradimicin C N,N-DMPC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)
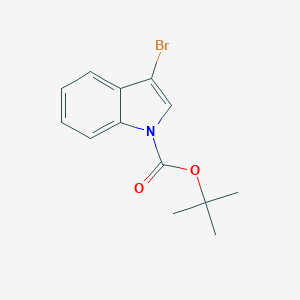
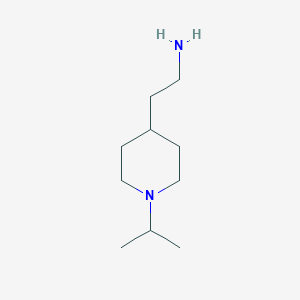
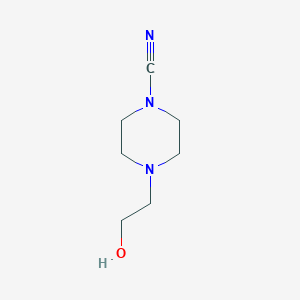
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)

